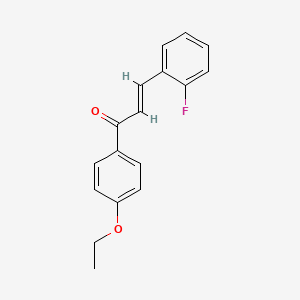

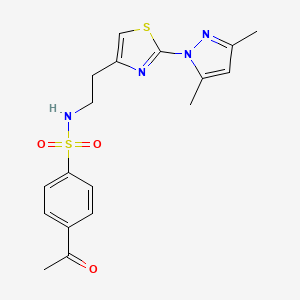

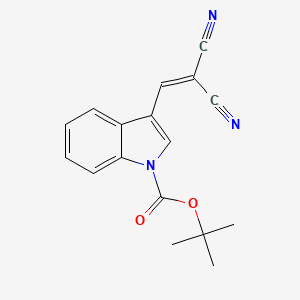

![molecular formula C5H3N3S2 B2826438 噻唑并[5,4-d]嘧啶-2(1H)-硫酮 CAS No. 119681-92-4](/img/structure/B2826438.png)

噻唑并[5,4-d]嘧啶-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a type of heterocyclic compound . It is a derivative of thiazolo[3,2-a]pyrimidines . The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .

Synthesis Analysis

The synthesis of Thiazolo[5,4-d]pyrimidine-2(1H)-thione involves the use of 3,5-bisarylmethylene-1-methyl-4-piperidone and 4-aryl-8-arylmethelene-6-methylpyrido pyrimidine-2 (1H)thiones as starting materials . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be analyzed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving Thiazolo[5,4-d]pyrimidine-2(1H)-thione are complex and can be studied using various methods .Physical and Chemical Properties Analysis

The physical and chemical properties of Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be analyzed using various techniques, including IR spectroscopy and NMR spectroscopy .科学研究应用

药物发现中的特权支架

与 Thiazolo[5,4-d]pyrimidines 密切相关的 Thiazolo[4,5-d]pyrimidines 以其与嘌呤的结构相似性而著称,使其在药物化学中极具价值。这些化合物已被开发用于多种治疗应用,包括免疫调节剂、促皮质激素释放因子 (CRF) 受体拮抗剂、抗帕金森氏症药物、抗病毒剂、抗癌剂、抗菌剂、抗真菌剂、镇痛剂、抗炎药(包括 COX 抑制剂)、趋化因子拮抗剂和 Fractlkine 受体拮抗剂。这种广泛的药理活性证明了该化合物的多功能性和其作为新型治疗药物基础的潜力 (Kuppast & Fahmy, 2016)。

抗真菌活性

已经研究了 Thiazolo[4,5-d]pyrimidines 的抗真菌特性,某些衍生物显示出对黑曲霉、棒曲霉和白色念珠菌等菌株的有效抑制活性。这表明它们在解决真菌感染中的潜在效用,在某些情况下与氟康唑和制霉菌素等参考药物相比具有优势。识别对该活性至关重要的关键结构特征拓宽了设计靶向抗真菌剂的范围 (Chhabria et al., 2011)。

抗癌活性

多项研究集中于合成和评估 Thiazolo[4,5-d]pyrimidine 衍生物的抗癌活性。值得注意的发现包括开发出对各种癌细胞系具有有效抗增殖作用的衍生物。例如,已经合成并显示出显着的抗癌活性,突出了该支架在癌症治疗中的潜力 (Becan et al., 2022)。

免疫调节作用

已经探索了 Thiazolo[5,4-d]pyrimidines 的免疫抑制特性,揭示了在混合淋巴细胞反应 (MLR) 测定中具有有效活性的化合物。这些发现表明它们在器官移植后预防移植物排斥反应中的效用,一些化合物显示出与环孢菌素 A(一种临床上使用的免疫抑制剂)相当的疗效。这表明它们有望成为新的免疫抑制药物 (Jang et al., 2011)。

作用机制

Target of Action

Thiazolo[5,4-d]pyrimidine-2(1H)-thione primarily targets the Adenosine A1 and A2A receptors . These receptors are part of the G protein-coupled membrane receptors and play a significant role in many physiological states related to cardiovascular, immune, and neurological functions .

Mode of Action

The compound interacts with its targets, the Adenosine A1 and A2A receptors, by binding to them with nanomolar and subnanomolar affinities . This interaction results in the compound acting as an inverse agonist, reducing the production of cAMP via Gs proteins .

Biochemical Pathways

The compound’s interaction with the Adenosine A1 and A2A receptors affects the adenylyl cyclase pathway . This pathway is responsible for the production of cAMP, a crucial second messenger involved in many biological processes. The compound’s action reduces cAMP production, thereby influencing the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Thiazolo[5,4-d]pyrimidine-2(1H)-thione’s action are primarily observed in its potent inverse agonist activity at the Adenosine A1 and A2A receptors . This activity has been shown to have efficacy in animal models of depression, showing an effect comparable to that of the reference amitriptyline . Additionally, some derivatives of Thiazolo[5,4-d]pyrimidine have shown potent antiproliferative activities against several human cancer cell lines .

未来方向

生化分析

Biochemical Properties

Thiazolo[5,4-d]pyrimidine-2(1H)-thione has been found to interact with various enzymes and proteins . For instance, it has been reported to exhibit high affinity for the human A2A adenosine receptor . This interaction suggests that Thiazolo[5,4-d]pyrimidine-2(1H)-thione may play a role in modulating adenosine receptor-mediated signaling pathways .

Cellular Effects

Thiazolo[5,4-d]pyrimidine-2(1H)-thione has been shown to have significant effects on various types of cells. It has been reported to exhibit potent antiproliferative activities against several human cancer cell lines . This suggests that Thiazolo[5,4-d]pyrimidine-2(1H)-thione may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Thiazolo[5,4-d]pyrimidine-2(1H)-thione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to exhibit the highest A2A adenosine receptor binding affinity, suggesting that it exerts its effects at the molecular level through this interaction .

Dosage Effects in Animal Models

Thiazolo[5,4-d]pyrimidine-2(1H)-thione has been evaluated for its antidepressant-like activity in in vivo studies, such as the forced swimming test (FST), the tail suspension test (TST), and the sucrose preference test (SPT) in mice . The effects of Thiazolo[5,4-d]pyrimidine-2(1H)-thione were found to be comparable to that of the reference amitriptyline

属性

IUPAC Name |

1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYSRWYBBPAOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

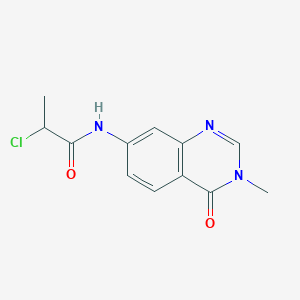

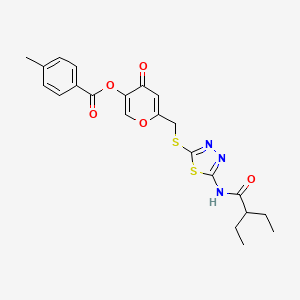

![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)

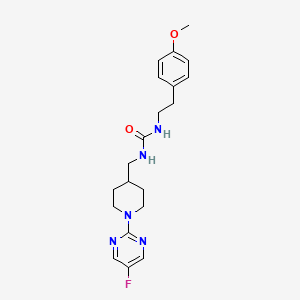

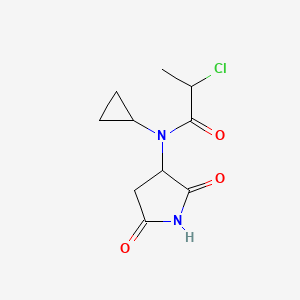

![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)

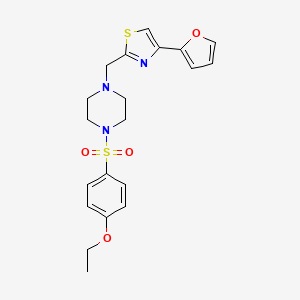

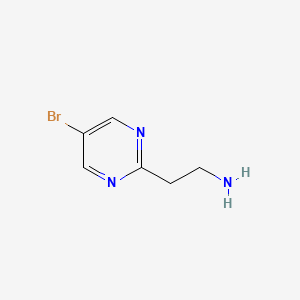

![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)

![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)